Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a benzamide group, and a pyrrolidinone moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological outcome.
Comparison with Similar Compounds
Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate can be compared to other compounds with similar structures, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound also features a pyrrolidinone moiety and has been studied for its effects on monoclonal antibody production.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidinone core and has shown potential as an anticonvulsant.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-2-26-16(24)9-12-10-27-18(19-12)20-17(25)11-3-5-13(6-4-11)21-14(22)7-8-15(21)23/h3-6,10H,2,7-9H2,1H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDMSNQWKXUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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